Broadcillin

Description

Broadcillin (referred to as "this compound 'Banyu'" in clinical studies) is a combination antibiotic containing equal parts of ampicillin and oxacillin . It was administered intravenously in pediatric patients (newborns to 8 years old) to treat acute bacterial infections, including pneumonia, respiratory tract infections, and urinary tract infections. In a clinical trial involving 55 children, this compound demonstrated an 88.7% overall efficacy rate, with success in 47 out of 53 evaluable cases (28 "excellent" and 19 "good" responses). Failures were observed in sepsis, meningitis, and enteritis cases. Adverse reactions occurred in 16.4% of patients, including skin eruptions, eosinophilia, and transient elevations in liver enzymes (GOT, GPT) and blood urea nitrogen (BUN) . The study concluded that intravenous this compound is both effective and safe when administered at 50–150 mg/day in divided doses .

Properties

CAS No. |

8067-85-4 |

|---|---|

Molecular Formula |

C35H38N6O9S2 |

Molecular Weight |

750.8 g/mol |

IUPAC Name |

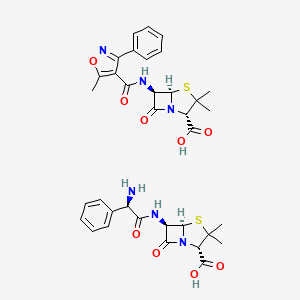

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H19N3O5S.C16H19N3O4S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1 |

InChI Key |

ZJZHQGPJCMNEDT-TWZKVBNYSA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Synonyms |

ampiox broadcillin |

Origin of Product |

United States |

Comparison with Similar Compounds

Broadcillin’s unique combination of ampicillin (broad-spectrum penicillin) and oxacillin (penicillinase-resistant penicillin) distinguishes it from other β-lactam antibiotics. Below is a comparative analysis based on pharmacological properties, spectrum, and clinical data from the provided evidence:

This compound vs. Individual Components

Key Findings :

- This compound’s dual mechanism combines ampicillin’s broad coverage (effective against Enterobacteriaceae) with oxacillin’s resistance to staphylococcal penicillinases . This synergy addresses mixed infections where penicillinase-producing Staphylococcus aureus coexists with Gram-negative pathogens.

- In contrast, standalone ampicillin is vulnerable to β-lactamase degradation, while oxacillin lacks meaningful Gram-negative activity.

This compound vs. Hetacillin Potassium

Hetacillin potassium () is a prodrug of ampicillin, hydrolyzed to ampicillin in vivo. Unlike this compound, it lacks oxacillin’s β-lactamase stability:

Key Findings :

- This compound’s inclusion of oxacillin provides superior coverage against penicillin-resistant Staphylococci compared to Hetacillin, which relies solely on ampicillin’s activity .

This compound vs. Other Combination Therapies

- Advantage : this compound avoids the nephrotoxicity and pharmacokinetic complexities associated with β-lactamase inhibitors (e.g., clavulanic acid).

- Limitation : Lacks extended Gram-negative coverage compared to later-generation cephalosporins or carbapenems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.